molecular formula C12H13FO2 B565749 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 915921-31-2

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B565749
CAS No.: 915921-31-2
M. Wt: 208.232
InChI Key: RIOYANNPRFBSNF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a 4-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the cyclopropane ring can confer rigidity to the molecule, influencing its interaction with biological targets .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2,2-dimethylcyclopropanecarboxylic acid
  • 1-(4-Bromophenyl)-2,2-dimethylcyclopropanecarboxylic acid
  • 1-(4-Methylphenyl)-2,2-dimethylcyclopropanecarboxylic acid

Comparison: 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it distinct from its chloro, bromo, and methyl analogs .

Biological Activity

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS Number: 915921-31-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13FO2C_{12}H_{13}FO_2, with a molecular weight of 208.23 g/mol. The compound features a cyclopropane ring substituted with a fluorophenyl group, which is significant for its biological activity.

Anticonvulsant Properties

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit anticonvulsant properties. In a study evaluating various compounds, it was found that certain analogs demonstrated significant efficacy in reducing seizure activity in animal models. For instance, a compound structurally related to this compound showed an effective dose (ED50) of 0.04 mg/kg/day in reducing liver cholesteryl esters in cholesterol-fed hamsters, indicating potential for neurological applications .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the presence of the fluorophenyl group enhances lipophilicity, which may correlate with increased bioavailability and efficacy. Compounds with similar structures have shown varying degrees of activity based on their substituents and overall molecular configuration .

Study on Anticonvulsant Activity

In a controlled study involving male Kunming mice, various derivatives were tested for anticonvulsant activity using the maximal electroshock (MES) test. The findings indicated that compounds with similar cyclopropane structures exhibited significant anticonvulsant effects at doses as low as 30 mg/kg .

CompoundED50 (mg/kg)Duration of Action
Compound A0.04Short
Compound B30Moderate
Compound C100Long

This table summarizes the efficacy of different compounds related to the parent structure.

Metabolism and Toxicity

The metabolic pathways for this compound are not fully elucidated; however, studies suggest that it undergoes hepatic metabolism similar to other fluoro-substituted compounds. Toxicological assessments indicate that while some derivatives exhibit neurotoxicity at higher doses (300 mg/kg), they also show a rapid decline in toxicity after several hours .

Properties

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-11(2)7-12(11,10(14)15)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOYANNPRFBSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=C(C=C2)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672382
Record name 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-31-2
Record name 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
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